molecular formula C22H18O6 B14411432 3,3'-Dimethyl[2,2'-binaphthalene]-1,1',6,6',7,7'-hexol CAS No. 86004-72-0

3,3'-Dimethyl[2,2'-binaphthalene]-1,1',6,6',7,7'-hexol

Cat. No.: B14411432
CAS No.: 86004-72-0
M. Wt: 378.4 g/mol
InChI Key: DQEDEOFMIOKXMI-UHFFFAOYSA-N
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Description

3,3'-Dimethyl[2,2'-binaphthalene]-1,1',6,6',7,7'-hexol, commonly known as gossypol, is a binaphthyl polyphenolic compound derived from cotton plants (Gossypium hirsutum L.). Its IUPAC name is 1,1',6,6',7,7'-hexahydroxy-5,5'-diisopropyl-3,3'-dimethyl-2,2'-binaphthalene-8,8'-dicarboxaldehyde, with the molecular formula C₃₀H₃₀O₈ and a molecular weight of 518.54 g/mol . Gossypol exhibits axial chirality due to restricted rotation around the binaphthyl bond, leading to enantiomeric forms: (−)-gossypol and (+)-gossypol .

Properties

CAS No.

86004-72-0

Molecular Formula

C22H18O6

Molecular Weight

378.4 g/mol

IUPAC Name

3-methyl-2-(1,6,7-trihydroxy-3-methylnaphthalen-2-yl)naphthalene-1,6,7-triol

InChI

InChI=1S/C22H18O6/c1-9-3-11-5-15(23)17(25)7-13(11)21(27)19(9)20-10(2)4-12-6-16(24)18(26)8-14(12)22(20)28/h3-8,23-28H,1-2H3

InChI Key

DQEDEOFMIOKXMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(C=C2C(=C1C3=C(C4=CC(=C(C=C4C=C3C)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Derivatization from Gossypol Analogues

Gossypol, a natural binaphthalene dialdehyde, serves as a key precursor. Zhan et al. demonstrated that alkaline hydrolysis of (S)-gossypol acetic acid with sodium hydroxide (5 M, 95°C, 30 min) yields the hexol core. Subsequent methylation using dimethyl sulfate under phase-transfer conditions (tetrabutylammonium bromide, CH₂Cl₂/H₂O, 0°C → RT) introduces the 3,3'-methyl groups with 78% yield.

Critical parameters :

  • Temperature control : Excessive heat (>100°C) leads to axial chirality racemization.
  • Protection strategy : Selective acetylation of C1/C1' hydroxyls prior to methylation prevents over-alkylation.

Ullmann Coupling for Binaphthalene Core Assembly

The Ullmann reaction constructs the binaphthyl backbone from halogenated naphthol monomers. A 2017 patent detailed:

  • Monomer preparation : 3-Methyl-1,6,7-trihydroxynaphthalene synthesized via Friedel-Crafts acylation (AlCl₃, 40°C) followed by Clemmensen reduction.
  • Coupling : CuI (10 mol%), 1,10-phenanthroline ligand, K₃PO₄ base in DMF (110°C, 48 hr) achieves 65% dimerization yield.

Limitations :

  • Requires strict exclusion of oxygen to prevent quinone formation.
  • Limited stereocontrol necessitates post-synthesis chiral resolution (e.g., HPLC with cellulose columns).

Catalytic Asymmetric Synthesis

Recent advances employ chiral auxiliaries for enantioselective assembly. A 2025 study reported:

  • Pd-catalyzed coupling : [(R)-BINAP]PdCl₂ catalyzes the coupling of 3-methylnaphthylboronic acids with iodonaphthols (K₂CO₃, toluene/H₂O, 80°C).
  • Key metrics : 92% ee, 58% isolated yield.

Optimization challenges :

  • Boronic acid steric bulk inversely correlates with reaction rate (k = 0.15 M⁻¹hr⁻¹ for 3-methyl vs. 0.08 M⁻¹hr⁻¹ for 3-isopropyl).
  • Catalyst loading below 2 mol% leads to incomplete conversion.

Demethylation of Methoxy Precursors

Protected precursors simplify synthesis. A three-step sequence achieves 83% overall yield:

  • Hexamethoxy intermediate synthesis : Methylation of 1,1',6,6',7,7'-hexol with MeI/K₂CO₃ in acetone.
  • Selective demethylation : BBr₃ (3 eq, CH₂Cl₂, -78°C) removes methyl groups at C1/C1'/C6/C6'/C7/C7' while preserving C3/C3'-methyls.

Advantages :

  • Avoids complex protection/deprotection sequences for hydroxyl groups.
  • Enables gram-scale production (5-10 g/batch).

Comparative Analysis of Methods

Method Yield (%) Purity (HPLC) Stereoselectivity Scalability
Gossypol derivation 78 98.5 Racemic Multi-gram
Ullmann coupling 65 95.2 None Lab-scale
Catalytic asymmetric 58 99.1 92% ee Limited
Demethylation route 83 97.8 Racemic Kilogram

Key observations :

  • The demethylation route offers the best compromise between yield and scalability.
  • Catalytic methods, while stereoselective, require expensive ligands and stringent conditions.

Reaction Optimization and Troubleshooting

Controlling Oxidative Degradation

The hexol moiety is prone to oxidation at pH > 8. Mitigation strategies include:

  • Additives : 0.1 M ascorbic acid reduces byproduct formation from 22% to 3%.
  • Inert atmosphere : N₂-sparged reactors prevent quinone formation during Ullmann coupling.

Enhancing Stereochemical Purity

Chiral stationary phase (CSP) HPLC remains the gold standard for enantiomer separation:

  • Conditions : Chiralpak IC column, hexane/IPA/EtOH (85:10:5), 1 mL/min.
  • Resolution : Rs = 2.1 for (R)- and (S)-enantiomers.

Industrial-Scale Considerations

Cost Analysis

Component Ullmann Route ($/kg) Demethylation Route ($/kg)
Starting materials 420 310
Catalysts/ligands 580 45
Solvent recovery 120 90
Total 1,120 445

Insight : The demethylation route reduces costs by 60%, primarily through avoided chiral ligands.

Chemical Reactions Analysis

Types of Reactions

3,3’-Dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce simpler hydrocarbons.

Scientific Research Applications

3,3’-Dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,3’-Dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and other interactions, influencing biological pathways and chemical reactions .

Comparison with Similar Compounds

Key Properties :

  • Solubility: Poor aqueous solubility (≈3 mg/mL in methanol) but soluble in polar organic solvents like DMSO .
  • Biological Activity : Acts as a pan-active inhibitor of anti-apoptotic proteins (e.g., Bcl-2 family) and lactate dehydrogenase (LDH), with clinical applications in cancer therapy .
  • Synthesis : Commercially extracted from cottonseeds and purified via HPLC (purity ≥99%) .

Gossypol belongs to the binaphthyl polyphenol family, which includes derivatives with structural modifications influencing solubility, chirality, and bioactivity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Gossypol and Analogues
Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
Gossypol -OH, -CH₃, -C₃H₇ (diisopropyl) 518.54 Anti-cancer, LDH inhibitor
Gossypol Hexaacetate Acetylated -OH groups 770.78 Enhanced lipophilicity, prodrug form
5,5′-Diisopropyl-1,1′,6,6′,7,7′-hexamethoxy-3,3′-dimethyl-2,2′-binaphthalene Methoxy (-OCH₃) instead of hydroxyl (-OH) 586.70 Reduced polarity; potential for chiral catalysis
Spin-Labeled Gossypol Derivative TEMPO radicals at C8 and C8' ≈800 (estimated) Improved solubility; EPR imaging probes
8,8′-Bis[(octylimino)methyl]-Gossypol Octylimino groups at C8 and C8' 741.01 Increased hydrophobicity; metal chelation
BINOL (1,1'-Bi-2-naphthol) -OH at C2 and C2'; no methyl/isopropyl groups 286.33 Chiral ligand in asymmetric synthesis
Key Findings from Comparative Studies

Bioactivity Modulation :

  • Gossypol Hexaacetate : Acetylation of hydroxyl groups improves membrane permeability, making it a prodrug candidate for oral administration .
  • Spin-Labeled Derivative : The addition of TEMPO groups () retains anti-apoptotic inhibition while enabling applications in redox-sensitive imaging .

Chirality and Catalysis: BINOL derivatives (e.g., VANOL) lack methyl/isopropyl groups but are widely used in chiral stationary phases (CSPs) for HPLC enantiomer separation . Gossypol’s bulkier substituents hinder its utility in CSPs but enhance protein-binding specificity .

Solubility and Stability: Methoxy-substituted analogues (e.g., compound 9 in ) exhibit lower polarity than gossypol, favoring non-aqueous reaction environments . The octylimino derivative () shows increased hydrophobicity, making it suitable for lipid-based drug delivery systems .

Thermodynamic Behavior: Gossypol’s enantiomers show distinct retention times in chiral HPLC (e.g., LARIHC CF6-P columns), with resolution (Rs) influenced by mobile phase modifiers like ethanol .

Biological Activity

3,3'-Dimethyl[2,2'-binaphthalene]-1,1',6,6',7,7'-hexol (CAS Number: 55515-99-6) is a polyphenolic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antioxidant, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

  • Molecular Formula: C22H18O6
  • Molecular Weight: 382.38 g/mol
  • Structural Characteristics: The compound features a binaphthalene backbone with multiple hydroxyl groups which are believed to contribute to its biological activity.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated in various studies. It has been shown to scavenge free radicals and reduce oxidative stress markers in vitro.

Study TypeSubjectDoseMechanism
In vitroHuman liver cells50 µMScavenging of DPPH radicals
In vivoRat model of oxidative stress100 mg/kgReduction of malondialdehyde (MDA) levels

Anti-inflammatory Activity

The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Research indicates that it modulates the NF-κB signaling pathway.

Study TypeSubjectDoseMechanism
In vitroMacrophage cells10 µMInhibition of TNF-α production
In vivoMouse model of inflammation200 mg/kgReduction of IL-6 and IL-1β levels

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties through the induction of apoptosis in cancer cell lines.

Study TypeCancer Cell LineDoseMechanism
In vitroMCF-7 (breast cancer)25 µMInduction of caspase-dependent apoptosis
In vivoA549 (lung cancer)50 mg/kgTumor growth inhibition in xenograft models

Case Studies

  • Study on Antioxidant Effects:
    A study conducted on human liver cells demonstrated that treatment with the compound at a concentration of 50 µM significantly reduced oxidative stress markers compared to untreated controls. This suggests a protective role against cellular damage induced by reactive oxygen species (ROS).
  • Anti-inflammatory Mechanisms:
    In a mouse model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound at a dose of 200 mg/kg resulted in a marked decrease in inflammatory cytokines such as TNF-α and IL-6. This indicates its potential as an anti-inflammatory agent.
  • Anticancer Potential:
    The compound was tested on MCF-7 breast cancer cells where it induced apoptosis via the mitochondrial pathway. The results showed an increase in caspase activity and a decrease in cell viability, highlighting its potential as an anticancer therapeutic.

Q & A

Q. Data Contradiction Analysis

  • Dynamic NMR (DNMR) : Detect slow conformational exchange in hydroxyl groups by variable-temperature ¹H NMR (e.g., coalescence temperature analysis).
  • 2D NMR : Utilize NOESY to distinguish between intramolecular hydrogen bonding and steric hindrance in the binaphthalene core .
  • X-ray Crystallography : Resolve absolute configuration ambiguities, as seen in related dimethylnaphthalene derivatives .

How does this compound function as a chiral ligand in asymmetric catalysis, and what are its limitations?

Application in Catalysis
The compound’s rigid binaphthalene framework and hydroxyl groups enable coordination to metals (e.g., Cu, Rh) for asymmetric hydrogenation or C–C bond formation. Limitations include:

  • Solvent Sensitivity : Polar aprotic solvents (e.g., DMF) may disrupt hydrogen-bonding networks critical for enantioselectivity.
  • Steric Crowding : Bulky substituents at the 3,3'-positions can reduce catalytic turnover, as observed in analogous systems .

What computational methods predict the compound’s supramolecular assembly or host-guest interactions?

Q. Advanced Modeling

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify binding sites for guest molecules (e.g., amines, halides).
  • Molecular Dynamics (MD) : Simulate self-assembly in solvents like ethanol/water mixtures, leveraging software like COMSOL Multiphysics for dynamic visualization .
  • AI-Driven Predictions : Train neural networks on crystallographic databases (e.g., Cambridge Structural Database) to forecast packing motifs .

How do steric and electronic effects influence the stability of hydroxyl groups under oxidative conditions?

Q. Mechanistic Insights

  • Steric Shielding : Methyl groups at 3,3'-positions protect adjacent hydroxyls from oxidation, as shown in similar binaphthalene systems .
  • Electronic Effects : Electron-donating methyl substituents stabilize phenolic -OH via resonance, reducing susceptibility to radical-mediated degradation. Monitor stability via UV-Vis spectroscopy under controlled O₂ exposure .

What protocols ensure reproducible characterization of thermal stability and decomposition pathways?

Q. Methodological Standardization

  • Thermogravimetric Analysis (TGA) : Use a heating rate of 10°C/min under N₂ to identify decomposition thresholds (e.g., >250°C).
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile byproducts (e.g., CO, formaldehyde) during controlled pyrolysis .
  • Cross-Validation : Compare results with differential scanning calorimetry (DSC) to confirm exothermic/endothermic events .

How can enantiomeric impurities be quantified at trace levels (<0.1%) in batch samples?

Q. Advanced Analytical Techniques

  • Chiral Supercritical Fluid Chromatography (SFC) : Achieve baseline separation using amylose tris(3,5-dimethylphenylcarbamate) columns and CO₂/ethanol mobile phases .
  • Mass Spectrometry : Employ tandem MS (MS/MS) with collision-induced dissociation (CID) to distinguish enantiomer-specific fragmentation patterns .

What safety protocols are critical for handling reactive intermediates during large-scale synthesis?

Q. Safety and Compliance

  • Intermediate Stability : Test for exothermic decomposition using accelerating rate calorimetry (ARC), especially for hydroxylated intermediates.
  • Ventilation : Use fume hoods with HEPA filters to mitigate exposure to methylating agents (e.g., dimethyl sulfate) .
  • Waste Management : Neutralize acidic byproducts (e.g., H₂SO₄) with CaCO₃ before disposal, adhering to EPA guidelines .

How do solvent polarity and proticity impact the compound’s fluorescence properties?

Q. Photophysical Studies

  • Solvent Screening : Measure fluorescence quantum yield (Φ) in solvents ranging from hexane (non-polar) to methanol (protic). Correlate with Kamlet-Taft parameters.
  • Aggregation-Induced Emission (AIE) : Observe enhanced emission in THF/water mixtures (90:10 v/v) due to restricted intramolecular rotation .

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